Cobimetinib is a synthetic molecule classified as a kinase inhibitor, specifically targeting mitogen-activated protein kinase kinases 1 and 2 (MEK1/2). [] In scientific research, cobimetinib is primarily utilized as a tool to understand and manipulate the mitogen-activated protein kinase (MAPK) signaling pathway, which plays crucial roles in cellular processes such as proliferation, differentiation, and survival. [] This compound holds immense research value due to its high potency and selectivity for MEK1/2, enabling precise modulation of MAPK signaling in various experimental settings. [, ]
Synthesis Analysis
The synthesis of cobimetinib involves a multi-step process outlined in various patents. One patent describes a key intermediate, 7-fluoro-6-(4-iodo-2-methoxyphenylamino)-N-(2-morpholinoethyl)quinazolin-4-amine, being synthesized from commercially available 4-chloro-7-fluoroquinazoline. [] This intermediate is further reacted with (3S)-3-(1,1-dimethylethylsulfinyl)pyrrolidine, followed by removal of the protecting group to yield cobimetinib. [] Detailed synthetic procedures and specific reaction parameters can be found within the cited patent literature.
Molecular Structure Analysis
Cobimetinib primarily undergoes metabolic reactions involving oxidation by cytochrome P450 enzymes, mainly CYP3A4. [, ] These oxidative reactions can occur at various sites on the molecule, leading to the formation of hydroxylated metabolites. [] Subsequent conjugation reactions, such as glucuronidation and glycine conjugation, further modify these metabolites for excretion. [] Notably, cobimetinib is a substrate for P-glycoprotein (P-gp), an efflux transporter that limits its brain penetration. []
Mechanism of Action
Cobimetinib exerts its biological effects by competitively binding to the ATP binding site of MEK1/2, inhibiting their kinase activity. [] This inhibition prevents the phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2), downstream targets of MEK1/2. [, ] Consequently, cobimetinib blocks the signal transduction cascade within the MAPK pathway, ultimately impacting cellular functions regulated by this pathway. [, ]
Physical and Chemical Properties Analysis
Cobimetinib is a white to off-white solid with limited solubility in water. [] It exhibits good oral bioavailability (around 46%) despite extensive metabolism, primarily due to CYP3A4. [, ] Its low hepatic extraction (13%) suggests a significant contribution of intestinal metabolism to its overall clearance. [] Cobimetinib displays a long terminal half-life in humans, potentially attributed to its strong binding to plasma proteins. []
Applications
Cancer Research: Cobimetinib is extensively used in preclinical cancer research to investigate the role of the MAPK pathway in tumorigenesis and to evaluate its potential as a therapeutic target. [, , ] It has demonstrated anti-proliferative effects in various cancer models, including melanoma, breast cancer, acute myeloid leukemia, and colorectal cancer. [, , , , , ] Combination studies with other anti-cancer agents, such as chemotherapy, targeted therapies, and immunotherapies, are also being explored to identify synergistic effects and overcome resistance mechanisms. [, , , , , ]
Immunology Research: Recent studies have explored the immunomodulatory effects of cobimetinib, suggesting its potential to enhance anti-tumor immune responses. [, ] Cobimetinib has been shown to induce immunogenic cell death in triple-negative breast cancer cells, characterized by the release of damage-associated molecular patterns (DAMPs). [, ] These DAMPs can activate the immune system and promote tumor cell recognition and destruction. [, ] Furthermore, cobimetinib can modulate the tumor microenvironment by altering immune cell populations and cytokine production. [, ]
Histiocytic Neoplasms: Cobimetinib has emerged as a promising therapeutic option for histiocytic neoplasms, a group of rare disorders characterized by the abnormal proliferation of histiocytes. [, ] Notably, it demonstrates efficacy in both BRAF-mutant and BRAF-wildtype histiocytosis, irrespective of the specific MAPK pathway alteration. [] Clinical trials have confirmed the robust response rates of cobimetinib in patients with Erdheim-Chester disease and Langerhans cell histiocytosis. [, ]
Understanding Drug Disposition and Interactions: Cobimetinib serves as a valuable research tool to study the impact of drug metabolism and transporter interactions on oral bioavailability and drug-drug interactions. [, , , ] Studies using transgenic mouse models with altered CYP3A4 expression have highlighted the significant contribution of intestinal metabolism to the oral clearance of cobimetinib. [, ] Additionally, in vitro and in vivo investigations have revealed cobimetinib as a P-gp substrate, influencing its brain penetration and potentially affecting its therapeutic efficacy in treating brain tumors. []
Future Directions
Investigating the mechanisms of resistance: Despite promising initial responses, many patients develop resistance to cobimetinib. [, ] Understanding the molecular mechanisms underlying this resistance is crucial for developing strategies to overcome it. This research will involve identifying novel targets within the MAPK pathway or exploring combination therapies that can circumvent resistance mechanisms.
Optimizing dosing regimens: Current clinical studies are evaluating different cobimetinib dosing regimens, including intermittent and continuous schedules, to minimize toxicity and maximize therapeutic benefit. [, ] This research will involve analyzing pharmacodynamic markers and clinical outcomes to determine the optimal dosing strategies for different patient populations.
Related Compounds
Vemurafenib
Compound Description: Vemurafenib is a BRAF inhibitor that is FDA approved for the treatment of late-stage melanoma. It is frequently used in combination with cobimetinib. [, ]
Relevance: Vemurafenib is often combined with cobimetinib to treat melanoma because the combination targets two different kinases in the MAPK pathway. The combination of the two drugs results in improved progression-free and overall survival compared to either drug alone. [, ]
Dabrafenib
Compound Description: Dabrafenib is a BRAF inhibitor used to treat melanoma. []
Relevance: Like vemurafenib, dabrafenib targets the MAPK pathway. The combination of dabrafenib with trametinib (a MEK inhibitor) was compared to the combination of cobimetinib and vemurafenib for the treatment of melanoma. []
Trametinib
Compound Description: Trametinib is a MEK inhibitor used in combination with dabrafenib for the treatment of melanoma. [, ]
Relevance: Trametinib and cobimetinib are both allosteric inhibitors of MEK. The two drugs have very similar structures. [] Trametinib is combined with dabrafenib for the treatment of melanoma in much the same way that cobimetinib is used in combination with vemurafenib. []
Ipatasertib
Compound Description: Ipatasertib is a pan-AKT inhibitor that has been investigated in combination with cobimetinib. []
Relevance: Because co-activation of the MEK and AKT signaling pathways is common in solid tumors, the combination of cobimetinib and ipatasertib was investigated as a potential cancer treatment. []
GDC-0994
Compound Description: GDC-0994 is an ERK inhibitor investigated for use in combination with cobimetinib. [, ]
Relevance: Cobimetinib and GDC-0994 in combination were investigated for their ability to target multiple nodes in the MAPK pathway simultaneously. [, ]
Venetoclax (ABT-199/GDC-0199)
Compound Description: Venetoclax is an orally-available, BCL-2 selective inhibitor that is FDA approved for the treatment of leukemia. []
Relevance: The combination of cobimetinib and venetoclax was investigated for the treatment of acute myeloid leukemia (AML). It was thought that the combination might be synergistic because the MAPK pathway regulates the BCL-2 family of proteins. []
5-Fluorouracil (5-FU)
Compound Description: 5-Fluorouracil is a chemotherapy medication used to treat a variety of cancers. []
Relevance: Cobimetinib may enhance the efficacy of 5-fluorouracil in colorectal cancer. [] Cobimetinib was synergistic with 5-FU when tested in renal cell carcinoma (RCC) models. []
Belvarafenib
Compound Description: Belvarafenib is a RAF dimer inhibitor that has shown promising results in treating melanoma and other solid tumors. [, , ]
Relevance: Belvarafenib is being investigated in combination with cobimetinib as a treatment for RAS- or RAF-mutant tumors, particularly NRAS-mutant melanoma. The combination shows promising synergistic effects and improved outcomes compared to either drug alone. [, , ]
Eribulin
Compound Description: Eribulin is a microtubule inhibitor used to treat metastatic breast cancer, including inflammatory breast cancer (IBC). [, ]
Relevance: Cobimetinib, in combination with atezolizumab and eribulin, was investigated as a treatment for IBC. [, ]
Atezolizumab
Compound Description: Atezolizumab is an anti-PD-L1 immune checkpoint inhibitor used for the treatment of various cancers. [, , , ]
Relevance: Cobimetinib, often combined with atezolizumab, has shown potential in treating advanced melanoma and biliary tract cancers by enhancing the efficacy of immune checkpoint inhibition. [, ] The combination, along with eribulin, has been studied for its potential synergy in IBC treatment. [, ]
Sorafenib
Compound Description: Sorafenib is a kinase inhibitor used to treat liver, kidney, and thyroid cancer. []
Relevance: Cobimetinib demonstrated synergistic effects with sorafenib in preclinical models of RCC, making their combination a potential treatment option. []
Sunitinib
Compound Description: Sunitinib is a tyrosine kinase inhibitor used to treat certain gastrointestinal tumors and pancreatic neuroendocrine tumors. []
Relevance: Cobimetinib showed synergistic effects with sunitinib in preclinical models of RCC, highlighting the potential of their combination therapy. []
Elacridar
Compound Description: Elacridar is a dual inhibitor of P-gp and BCRP that can increase the brain penetration of certain drugs. []
Relevance: Elacridar was used in mouse studies to assess the role of P-gp efflux on cobimetinib brain penetration. It significantly increased brain exposure to cobimetinib, suggesting a potential strategy to enhance its efficacy in treating brain tumors. []
Itraconazole
Compound Description: Itraconazole is an antifungal medication that is also a potent inhibitor of CYP3A4. []
Relevance: Itraconazole was used to investigate the drug-drug interaction potential of cobimetinib, particularly its metabolism by CYP3A4. []
Rifampin
Compound Description: Rifampin is an antibiotic that is also a strong inducer of CYP3A4. []
Relevance: Similar to itraconazole, rifampin was used to assess the potential for drug-drug interactions with cobimetinib by inducing CYP3A4 activity. []
A-1210477
Compound Description: A-1210477 is a small molecule inhibitor of MCL-1. []
Relevance: A-1210477 was used to demonstrate that the combination of MCL-1 antagonism and MEK inhibition could overcome apoptosis resistance in colon cancer cells. []
AZD5591
Compound Description: AZD5591 is a selective MCL-1 inhibitor. []
Relevance: AZD5591, in combination with cobimetinib, was found to overcome apoptosis resistance in colon cancer cells lacking PD-L1, suggesting a potential therapeutic strategy. []
ABT-263
Compound Description: ABT-263 is a BCL-2/BCL-xL inhibitor. []
Relevance: Similar to AZD5591, ABT-263, when combined with cobimetinib, demonstrated the potential to reverse chemoresistance mediated by PD-L1 loss in colon cancer cells. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Cobimetinib fumarate is a fumarate salt prepared from cobimetinib by reaction of one molecule of fumaric acid for every two molecules of cobimetinib. An inhibitor of mitogen-activated protein kinase that is used in combination with vemurafenib for the treatment of patients with unresectable or metastatic melanoma. It has a role as an EC 2.7.11.24 (mitogen-activated protein kinase) inhibitor and an antineoplastic agent. It is a fumarate salt and an organoammonium salt. It contains a cobimetinib(1+). See also: Cobimetinib (has active moiety).
Topoisomerase I Inhibitor Genz-644282 is a non-camptothecin inhibitor of topoisomerase I with potential antineoplastic activity. Topoisomerase I inhibitor Genz-644282 binds to and inhibits the enzyme topoisomerase I, which may result in the inhibition of repair of single-strand DNA breaks, DNA replication, and tumor cell growth in susceptible tumor cell populations.
Lurtotecan is under investigation in clinical trial NCT00022594 (Liposomal Lurtotecan in Treating Patients With Metastatic or Locally Recurrent Head and Neck Cancer). Lurtotecan is a semisynthetic analogue of camptothecin with antineoplastic activity. Lurtotecan selectively stabilizes the topoisomerase I-DNA covalent complex and forms an enzyme-drug-DNA ternary complex. As a consequence of the formation of this complex, both the initial cleavage reaction and religation steps are inhibited and subsequent collision of the replication fork with the cleaved strand of DNA results in inhibition of DNA replication, double strand DNA breakage and triggering of apoptosis. Independent from DNA replication inhibition, lurtotecan also inhibits RNA synthesis, multi-ubiquitination and degradation of topoisomerase I and chromatin reorganization.
Mureletecan is a water-soluble prodrug, consisting of camptothecin covalently linked to polymeric backbone methacryloylglycynamide, with potential antineoplastic activity. After entering tumor cells, the active moiety camptothecin is slowly released from mureletecan via hydrolysis of the ester linkage. Camptothecin, an alkaloid isolated from the Chinese tree Camptotheca acuminata, binds to and stabilizes the topoisomerase I-DNA covalent complex. This inhibits the religation of topoisomerase I-mediated single-stranded DNA breaks and produces potentially lethal double-stranded DNA breaks when encountered by the DNA replication machinery, resulting in the inhibition of DNA replication and apoptosis. Compared to camtpothecin, this prodrug formulation increases camptothecin drug delivery to the tumor site while reducing systemic toxicity. Check for active clinical trials or closed clinical trials using this agent. (NCI Thesaurus)
NK314 is a novel synthetic benzo[c]phenanthridine alkaloid that shows strong antitumor activity. It inhibited topoisomerase II activity and stabilized topoisomerase II-DNA cleavable complexes. The DNA breaks occurred within 1h after treatment with NK314 even without digestion of topoisomerase II by proteinase K, whereas etoposide required digestion of the enzyme protein in cleavable complex to detect DNA breaks. Pretreatment with topoisomerase II catalytic inhibitors, ICRF-193 and suramin, reduced both cleavable complex-mediated DNA breaks and proteinase K-independent DNA breaks, but protease inhibitors and nuclease inhibitors only decreased the latter.
Nemorubicin is a member of morpholines, an anthracycline antibiotic, a primary alpha-hydroxy ketone and a tertiary alpha-hydroxy ketone. It is functionally related to a doxorubicin. Nemorubicin is a morpholinyl analogue of the anthracycline doxorubicin with antineoplastic activity. Nemorubicin is metabolized via the P450 CYP3A enzyme to a highly cytotoxic derivative. Unlike most anthracyclines, nemorubicin is a topoisomerase I inhibitor and appears to exert its effect through the nucleotide excision repair (NER) system. In addition, this agent does not show cross-resistance with other anthracyclines.
Pirarubicin is an analogue of the anthracycline antineoplastic antibiotic doxorubicin. Pirarubicin intercalates into DNA and interacts with topoisomerase II, thereby inhibiting DNA replication and repair and RNA and protein synthesis. This agent is less cardiotoxic than doxorubicin and exhibits activity against some doxorubicin-resistant cell lines. (NCI04)